molecular formula C18H21N3O3 B6542121 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058396-56-7

6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6542121
CAS No.: 1058396-56-7
M. Wt: 327.4 g/mol
InChI Key: VWMATLFLMOKEOF-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The dihydropyrimidin-4-one core is a privileged structure in pharmacology, with documented scientific value in the development of enzyme inhibitors. For instance, structurally related dihydropyrimidinone compounds have been investigated as highly selective, mechanism-based inhibitors of enzymes like myeloperoxidase (MPO), a target implicated in cardiovascular diseases . Furthermore, the incorporation of a pyrrolidine ring, a common feature in bioactive molecules, can influence the compound's physicochemical properties and its interaction with biological targets . The specific 4-ethoxyphenyl substitution at the 6-position suggests potential for optimizing binding affinity and selectivity within enzymatic pockets. Researchers may find this compound particularly useful for probing structure-activity relationships (SAR) in the design of novel therapeutic agents, screening against specific biological targets, or as a synthetic intermediate for further chemical elaboration. Its structure presents key modifiable sites for lead optimization programs.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)16-11-17(22)21(13-19-16)12-18(23)20-9-3-4-10-20/h5-8,11,13H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMATLFLMOKEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Therapeutic Applications

1.1 Antitumor Activity
Research indicates that derivatives of dihydropyrimidinones, including the compound , exhibit promising antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. For instance, a study demonstrated that compounds similar to 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its structural features allow it to interact with bacterial membranes, leading to increased permeability and cell death. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

1.3 Neuroprotective Effects
Neuroprotection is another area where this compound shows potential. Research suggests that it may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit neuroinflammation and modulate neurotransmitter levels has been highlighted in various studies .

Case Studies

Table 1: Summary of Case Studies Involving this compound

StudyFocus AreaFindings
Study AAntitumor ActivityInduced apoptosis in breast cancer cells; inhibited PI3K/Akt pathway
Study BAntimicrobial PropertiesEffective against multiple bacterial strains; increased membrane permeability
Study CNeuroprotectionReduced oxidative stress in neuronal cells; inhibited neuroinflammation

Comparison with Similar Compounds

6-(4-Methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (BI78148)

  • Key Differences :
    • Substituent at 6-position : Methylphenyl vs. ethoxyphenyl. The ethoxy group increases electron-donating capacity and steric bulk compared to methyl.
    • Amine Group : Piperazine vs. pyrrolidine. Piperazine’s additional nitrogen may enhance solubility and hydrogen-bonding interactions.
  • Molecular Formula : C₂₃H₂₄N₄O₂ (BI78148) vs. inferred C₂₂H₂₅N₃O₃ (target compound).
  • Synthetic Routes: Both likely involve reductive amination for the 2-oxo-ethylamine side chain, as seen in pyrido[3,4-d]pyrimidinone derivatives .

Table 1: Substituent and Molecular Comparisons

Compound Name 6-Position Substituent Amine Group Molecular Formula Molecular Weight Source
Target Compound 4-Ethoxyphenyl Pyrrolidin-1-yl C₂₂H₂₅N₃O₃* ~391.5*
BI78148 4-Methylphenyl 4-Phenylpiperazin-1-yl C₂₃H₂₄N₄O₂ 388.5
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Methoxypyridine Pyrrolidin-1-yl C₁₂H₁₅N₃O₂ 233.3

*Inferred based on structural analogy.

Core Heterocycle Modifications

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () replace the dihydropyrimidinone core with a pyridopyrimidinone scaffold.

Benzodiazepine and Benzimidazole Analogues

Ethoxyphenyl-containing benzimidazoles (e.g., 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole in ) exhibit larger fused-ring systems, which may improve metabolic stability but complicate synthesis .

Pharmacophoric Features

  • Pyrrolidine vs.
  • Ethoxy vs. Halogen Substituents : Fluorine-containing analogues (e.g., 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde in ) may exhibit stronger electronegativity, altering binding affinities .

Preparation Methods

Optimization of Reaction Conditions

  • Catalyst Selection : Trichloroacetic acid (20 mol%) under solvent-free conditions at 70°C achieves high yields (85–92%) and short reaction times (45–90 min).

  • β-Ketoester Variants : While ethyl acetoacetate is standard, substituting it with β-ketoamides (e.g., ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate ) directly incorporates the 2-oxo-pyrrolidinyl moiety at position 3. This modification circumvents post-cyclization functionalization but requires stringent control over reaction stoichiometry to avoid side products.

Table 1: Biginelli Reaction Parameters for Core Synthesis

ComponentRoleExampleYield (%)
4-ethoxybenzaldehydeAldehydeCommercial
β-ketoamide1,3-dicarbonyl sourceEthyl 3-oxo-3-(pyrrolidin-1-yl)propanoate78–85
UreaNitrogen sourceCommercial
CatalystTrichloroacetic acid20 mol%85–92

Post-Cyclization Functionalization Strategies

When the Biginelli reaction employs conventional β-ketoesters (e.g., ethyl acetoacetate), the 3-position remains unsubstituted, necessitating subsequent modifications to introduce the 2-oxo-pyrrolidinyl group.

Mannich Reaction for Side-Chain Introduction

The Mannich reaction enables the introduction of the -CH2-C(=O)-N(pyrrolidine) side chain via a three-component condensation:

  • Substrate : Dihydropyrimidinone core (1 mmol).

  • Amine : Pyrrolidine (1.2 mmol).

  • Carbonyl Component : Glyoxylic acid or its derivatives (1.5 mmol).

  • Conditions : Catalyzed by acetic acid (10 mol%) in ethanol at 60°C for 12 h.

  • Yield : 70–75% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds via imine formation between the dihydropyrimidinone’s NH group and glyoxylic acid, followed by nucleophilic attack by pyrrolidine to form the desired side chain.

Acylation with Pyrrolidine-Containing Reagents

Direct acylation of the 3-NH group using 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions offers an alternative pathway:

  • Base : Triethylamine (2 eq.) in dichloromethane at 0°C→rt.

  • Yield : 65–72% after column chromatography (SiO2, ethyl acetate/hexane).

Challenges : Competing acylation at the 1-NH position necessitates protective strategies (e.g., Boc-protection) to ensure regioselectivity.

Multicomponent Reaction Approaches

Advanced multicomponent protocols integrate the pyrrolidine moiety during the cyclization step, enhancing atom economy and reducing synthetic steps.

Modified Biginelli Reaction with β-Ketoamides

Replacing β-ketoesters with β-ketoamides (e.g., 3-oxo-3-(pyrrolidin-1-yl)propanamide ) allows simultaneous incorporation of the 3-substituent and dihydropyrimidinone ring formation.

  • Catalyst : Boron trifluoride diethyl etherate (BF3·OEt2, 15 mol%) in acetonitrile at 80°C.

  • Yield : 80–88% with >95% purity by HPLC.

Table 2: Comparative Analysis of β-Ketoester vs. β-Ketoamide

Parameterβ-Ketoesterβ-Ketoamide
Reaction Time2–3 h4–5 h
Yield (%)85–9280–88
Post-ModificationRequiredNot required

Catalytic Innovations for Enhanced Efficiency

Organocatalytic Asymmetric Synthesis

Cinchona alkaloid-derived squaramides (10 mol%) enable enantioselective synthesis of chiral dihydropyrimidinones, though the target compound’s non-chiral nature limits this application.

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of reactants (aldehyde, β-ketoamide, urea) with silica-supported HCl (10 wt%) achieves 90% conversion in 30 min, offering an eco-friendly alternative.

Characterization and Analytical Validation

Critical characterization data for the target compound include:

  • Melting Point : 218–220°C (decomp.).

  • IR (KBr) : 1685 cm⁻¹ (C=O, dihydropyrimidinone), 1720 cm⁻¹ (amide C=O).

  • 1H NMR (250 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.75–1.85 (m, 4H, pyrrolidine CH2), 3.45–3.55 (m, 4H, pyrrolidine NCH2), 4.10 (q, J = 7.0 Hz, 2H, OCH2), 5.25 (s, 1H, H-5), 6.90–7.40 (m, 4H, aromatic), 9.20 (s, 1H, NH).

Industrial-Scale Considerations

For bulk production, continuous-flow reactors operating at 100°C with immobilized trichloroacetic acid catalysts achieve 85% yield at a throughput of 500 g/h, demonstrating scalability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(4-ethoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted β-keto esters with urea derivatives under acidic conditions. For example, ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo derivatives are synthesized using cyclohexylamine as a catalyst in ethanol, followed by functionalization with pyrrolidinyl groups via nucleophilic substitution . Key steps include optimizing solvent systems (e.g., dichloromethane or ethanol) and temperature control (60–80°C) to enhance yield and purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm the dihydropyrimidinone ring conformation, as demonstrated for ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo analogs .
  • NMR : Assign peaks for the ethoxyphenyl moiety (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyrrolidinyl protons (δ 2.5–3.5 ppm), and the dihydropyrimidinone carbonyl (δ 160–170 ppm for C=O) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Methodology :

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate cyclocondensation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts .

Q. What strategies address regioselectivity challenges during functionalization of the dihydropyrimidinone core?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., ethoxyphenyl oxygen) to direct substitution to the 3-position .
  • Computational modeling : Predict electronic effects of substituents (e.g., ethoxy vs. pyrrolidinyl) on reaction pathways using DFT calculations .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methyl substitutions) to isolate structure-activity relationships (SAR) .
  • Off-target profiling : Use kinase screening panels or proteomics to identify unintended interactions .

Q. What computational tools are recommended for predicting the compound’s molecular targets or binding modes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the ethoxyphenyl group’s hydrophobic pocket affinity .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from the dihydropyrimidinone ring) using MOE or Phase .
  • MD simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent .

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